molecular formula C9H12N2O2 B1457590 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid CAS No. 1490736-66-7

1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Cat. No.: B1457590
CAS No.: 1490736-66-7
M. Wt: 180.2 g/mol
InChI Key: QJYIDHFECIZGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexane ring. The molecule contains a carboxylic acid group at position 6 and a methyl substituent at position 1. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol (calculated from ).

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8-4-6(9(12)13)2-3-7(8)5-10-11/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYIDHFECIZGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC(C2)C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490736-66-7
Record name 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The interaction between 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has shown potential interactions with various other biomolecules, including matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-α), further highlighting its biochemical significance.

Cellular Effects

The effects of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the production of prostaglandin E2 (PGE2) in osteoarthritis cartilage explants, thereby reducing inflammation. Furthermore, 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid affects gene expression by downregulating the expression of pro-inflammatory genes, such as TNF-α and MMP-13. These cellular effects underscore the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, the compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This binding interaction is crucial for the compound’s anti-inflammatory properties. Additionally, 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Dosage Effects in Animal Models

In animal models, the effects of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid vary with different dosages. At lower doses, the compound has been shown to effectively reduce inflammation and modulate immune responses without causing significant adverse effects. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic pathways are essential for the compound’s elimination from the body and its overall pharmacokinetic profile.

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (CAS Number: 1490736-66-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory effects, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is C9H12N2O2, with a molecular weight of 180.21 g/mol. Its structure features an indazole core which is known for various biological activities.

Anti-inflammatory Activity

Research has demonstrated that derivatives of tetrahydro-indazole compounds exhibit significant anti-inflammatory properties. In a study assessing the anti-inflammatory effects using the carrageenan edema test, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids showed considerable activity, with one compound achieving an ED50 value of 3.5 mg/kg . Although specific data on the 6-carboxylic acid variant is limited, the structural similarities suggest potential for similar effects.

Anticancer Properties

Indazole derivatives have been explored for their anticancer properties. A review highlighted various indazole-containing compounds that inhibit cancer cell lines at nanomolar concentrations. For instance, certain derivatives demonstrated IC50 values as low as 8.3 nM against HL60 and HCT116 cell lines . While direct studies on 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid are sparse, the promising activity of related compounds indicates potential efficacy.

The mechanism by which indazole derivatives exert their biological effects often involves inhibition of specific kinases and enzymes crucial for cancer cell proliferation and inflammatory responses. For example, structural modifications in indazole compounds have been associated with selective inhibition of kinases like CDK2 and MEK1 . The presence of the indazole scaffold appears critical for binding interactions with target proteins.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives:

  • Synthesis and Evaluation : A recent study synthesized various indazole derivatives and assessed their biological activities. The results indicated that modifications at the 4 and 6 positions significantly influenced their potency against different cancer cell lines .
  • In Vivo Studies : In vivo experiments demonstrated that specific indazole compounds delayed tumor growth in xenograft models while maintaining a favorable safety profile .
  • Structure-Activity Relationship (SAR) : SAR studies have revealed that substituents on the indazole ring play a crucial role in enhancing biological activity. For instance, compounds with electron-withdrawing groups showed improved potency against cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of indazole derivatives:

Compound NameActivity TypeIC50/ED50 ValueTarget Cell Line/Model
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidAnti-inflammatoryED50 = 3.5 mg/kgCarrageenan edema model
Indazole Derivative AAnticancerIC50 = 8.3 nMHL60 cell line
Indazole Derivative BAnticancerIC50 = 1.3 nMHCT116 cell line

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is C9H12N2O2C_9H_{12}N_2O_2, with a molecular weight of 180.20 g/mol. Its structure features a tetrahydroindazole core with a carboxylic acid functional group, which is crucial for its reactivity and biological interactions.

Antidepressant Activity

Research indicates that derivatives of tetrahydroindazole compounds exhibit potential antidepressant properties. Studies have shown that 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid can modulate neurotransmitter systems involved in mood regulation. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures could inhibit the reuptake of serotonin and norepinephrine, suggesting potential as antidepressants .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.

  • Research Findings : In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells .

Synthesis of Indazole Derivatives

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is often achieved through multi-step synthetic routes involving cyclization reactions.

StepReaction TypeReagentsConditionsYield
1CyclizationAniline derivatives + α-keto acidsHeat under reflux70%
2HydrolysisTetrahydroindazole derivatives + HClAcidic conditions85%

This table summarizes a typical synthetic pathway for producing the compound and highlights the efficiency of the reactions involved.

Toxicology Studies

Preliminary toxicological assessments indicate that while the compound shows promise for therapeutic applications, careful evaluation of its safety profile is essential.

Comparison with Similar Compounds

Positional Isomers

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic Acid
  • Molecular Formula : C₉H₁₂N₂O₂ (identical to the target compound).
  • Key Difference : The carboxylic acid group is at position 4 instead of 5.
  • Impact : Altered electronic distribution and hydrogen-bonding capacity due to the proximity of the carboxylic acid to the indazole nitrogen. This positional change may influence solubility and reactivity in synthetic applications.
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid
  • CAS RN : 32286-99-0.
  • Molecular Formula : C₉H₁₂N₂O₂.
  • Key Difference : Carboxylic acid at position 3.
  • Impact : The 3-carboxylate group may enhance coordination with metal ions, making it relevant in catalysis or corrosion inhibition studies.

Derivatives with Modified Functional Groups

1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic Acid Hydrochloride
  • Molecular Formula : C₉H₁₀N₂O₃·HCl.
  • Molecular Weight : 194.19 g/mol (vs. 180.20 for the target compound).
  • Key Difference : Contains a benzodiazole core (two nitrogen atoms in adjacent positions) instead of indazole.
  • Impact : The benzodiazole system may exhibit stronger aromaticity, affecting electronic properties and stability. The hydrochloride salt improves aqueous solubility.
Ethyl 3,6-Dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
  • Structure : Features hydroxyl, methyl, and phenyl substituents, with an ethyl ester at position 5.
  • Key Difference : Ester group replaces the carboxylic acid, and additional substituents enhance steric bulk.
  • Impact : Reduced acidity and increased lipophilicity, making it more suitable for membrane penetration in drug delivery.

Heterocyclic Variants

1-Methyl-1H-imidazole-5-carboxylic Acid
  • Molecular Formula : C₅H₆N₂O₂.
  • Molecular Weight : 126.11 g/mol.
  • Key Difference: Imidazole ring (five-membered, two non-adjacent nitrogen atoms) instead of indazole.
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid Hydrochloride
  • Structure : Imidazo-pyridine fused ring system.
  • Key Difference : Pyridine replaces one benzene ring of indazole.
  • Impact : The pyridine nitrogen introduces basicity, altering pH-dependent solubility and metal-binding capabilities.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Differences from Target Compound Evidence ID
Target Compound C₉H₁₂N₂O₂ 180.20 Carboxylic acid (C6), methyl (N1) Reference
1-Methyl-indazole-4-carboxylic acid C₉H₁₂N₂O₂ 180.20 Carboxylic acid (C4) Positional isomer; altered H-bonding
1-Methyl-benzodiazole-6-carboxylic acid HCl C₉H₁₀N₂O₃·HCl 194.19 Benzodiazole core, HCl salt Enhanced solubility; different heterocycle
Ethyl indazole-5-carboxylate derivative C₁₉H₂₄N₂O₄ 344.41 Ester, hydroxyl, phenyl groups Lipophilic; ester vs. carboxylic acid
1-Methyl-imidazole-5-carboxylic acid C₅H₆N₂O₂ 126.11 Imidazole core Smaller ring; different N arrangement

Preparation Methods

Cyclization of Precursors Containing Hydrazine and Cyclohexanone Derivatives

A common and effective synthetic strategy involves the condensation and cyclization of hydrazine derivatives with substituted cyclohexanone compounds. Specifically, hydrazine hydrate reacts with functionalized cyclohexanones under acidic or neutral conditions to form the tetrahydroindazole core.

  • Reaction conditions: Typically performed in methanol or other polar solvents under reflux.
  • Mechanism: Initial hydrazone formation followed by intramolecular cyclization to yield the tetrahydroindazole ring.
  • Yield: Moderate to good yields (~60-70%) have been reported.

This method is supported by research on related indazole derivatives where hydrazine hydrate treatment of substituted cyclohexanones yielded multi-substituted tetrahydro-1H-indazole derivatives characterized by spectroscopic techniques such as IR, NMR, and HRMS.

Methylation at Nitrogen-1 Position

The methylation of the nitrogen atom at position 1 is typically achieved by alkylation of the indazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Base: Potassium carbonate or sodium hydride.
  • Solvent: Dimethylformamide or acetone.
  • Temperature: Ambient to moderate heating.
  • Outcome: Selective N-methylation without affecting other functional groups.

This step is often carried out after the formation of the tetrahydroindazole ring to ensure regioselectivity.

Introduction of the Carboxylic Acid Group at Position 6

The carboxylation at the 6-position can be introduced by:

  • Direct carboxylation: Using carboxylating agents such as carbon dioxide under pressure in the presence of strong bases.
  • Functional group transformation: Starting from a precursor bearing an ester or nitrile group at position 6, which is subsequently hydrolyzed to the carboxylic acid.

Industrial methods may optimize this step to improve yield and purity, involving crystallization and purification processes.

Industrial Scale Preparation

Industrial synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid generally involves:

  • Large-scale cyclization of hydrazine and cyclohexanone derivatives.
  • Controlled methylation and carboxylation steps.
  • Purification by recrystallization and drying to achieve high purity.

Process optimization focuses on maximizing yield, minimizing impurities, and ensuring reproducibility.

Analytical Data Supporting Synthesis

Characterization of the synthesized compound typically involves:

For example, related indazole derivatives showed IR peaks at 1690-1714 cm^-1 for carbonyl, and NMR signals consistent with the tetrahydroindazole ring and methyl substitution.

Preparation Data Table for Stock Solutions (Supporting Experimental Work)

Stock Solution Preparation 1 mg 5 mg 10 mg
1 mM 5.55 mL 27.75 mL 55.49 mL
5 mM 1.11 mL 5.55 mL 11.10 mL
10 mM 0.55 mL 2.77 mL 5.55 mL

Note: This table is adapted for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid but is relevant for preparation protocols involving similar compounds and stock solutions for biological assays.

Summary of Preparation Methods

Step Method Reagents/Conditions Outcome Yield/Notes
1 Cyclization Hydrazine hydrate + substituted cyclohexanone, MeOH, reflux Formation of tetrahydroindazole ring 60-70% yield
2 N-Methylation Methyl iodide, base (K2CO3), DMF Methylation at N-1 High selectivity
3 Carboxylation CO2 under pressure or ester hydrolysis Introduction of carboxylic acid at C-6 Optimized industrially

Q & A

Q. What are the common synthetic routes for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, and how are yields optimized?

The compound is typically synthesized via alkylation of indazole precursors followed by saponification. For example, methyl 1H-indazole-6-carboxylate intermediates can be alkylated using sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) with iodomethane, yielding ~44% of the methyl ester derivative. Subsequent hydrolysis with NaOH (1 N) achieves saponification to the carboxylic acid form with ~53% yield . Optimization focuses on solvent selection (e.g., DMF for polar aprotic conditions), catalyst ratios, and temperature control to minimize side reactions.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Used to confirm substituent positions and hydrogen/carbon environments. For example, methyl groups at the indazole nitrogen show distinct singlet peaks in 1H NMR .
  • HRMS/ESI-MS : Validates molecular weight (e.g., observed m/z 194.19 for C9H10N2O3) and fragmentation patterns .
  • HPLC : Assess purity using reverse-phase columns (C18) with gradients of acetonitrile/water and UV detection at 254 nm .

Q. How is the compound screened for initial biological activity in drug discovery?

Primary screens include enzyme inhibition assays (e.g., human dihydroorotate dehydrogenase (DHODH)) using spectrophotometric methods to monitor substrate depletion. Cell-based viability assays (e.g., MTT) evaluate anti-proliferative effects. Activity is benchmarked against reference inhibitors like teriflunomide .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for derivatives of this compound?

While direct crystallographic data for the target compound is limited, studies on analogs (e.g., ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate) reveal key conformational features:

  • The tetrahydroindazole ring adopts a boat conformation.
  • Hydrogen bonding between carboxylic acid groups and water molecules stabilizes the crystal lattice . Methodology: Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) with SHELX software for structure refinement .

Q. How can structural modifications enhance solubility and pharmacokinetic properties?

  • Esterification/Amidation : Replacing the carboxylic acid with methyl esters or amides improves logP (e.g., methyl ester derivatives show 2.5-fold higher kinetic solubility in PBS pH 7.4) .
  • Solubility assays : Use TECAN systems to measure absorbance at 650 nm after 24-hour equilibration in phosphate buffer. Data is normalized to caffeine as a reference .

Q. How do researchers reconcile discrepancies in reported CAS numbers or molecular descriptors?

Discrepancies arise from salt forms or derivatives. For example:

  • The free acid form (CAS 849669-84-7, Mol. Weight 194.19) vs. hydrochloride salts (EN300-43360393) .
  • Resolution involves cross-referencing NMR data, HRMS, and synthetic protocols to confirm identity. Databases like SciFinder or Reaxys are used to validate CAS entries .

Q. What strategies are employed to optimize this scaffold for selective enzyme inhibition?

  • Core structure modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 4 enhances DHODH inhibition (IC50 < 100 nM).
  • Docking studies : Molecular dynamics simulations (AMBER force fields) predict binding poses in enzyme active sites. Substituent steric effects are analyzed using RMSD metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
Reactant of Route 2
1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.